

# DMH1: A Technical Guide to a Selective BMP Receptor Inhibitor

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## Compound of Interest

**Compound Name:** 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

**Cat. No.:** B607154

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This in-depth technical guide provides a comprehensive overview of DMH1 (Dorsomorphin Homolog 1), a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. This document details its mechanism of action, selectivity, and applications in research, presenting key quantitative data, experimental protocols, and visual representations of its function and related cellular pathways.

## Core Concepts: Mechanism of Action and Selectivity

DMH1 is a pyrazolo[1,5-a]pyrimidine-based compound that functions as a selective ATP-competitive inhibitor of BMP type I receptors, primarily targeting Activin receptor-like kinase 2 (ALK2).<sup>[1][2]</sup> By binding to the intracellular kinase domain of these receptors, DMH1 prevents the phosphorylation and subsequent activation of downstream signaling molecules, most notably the Smad1/5/8 proteins.<sup>[3]</sup> This blockade of the canonical BMP signaling pathway makes DMH1 a valuable tool for studying the diverse roles of BMP signaling in developmental biology, disease pathology, and regenerative medicine.<sup>[4][5][6]</sup>

A key advantage of DMH1 is its high selectivity for BMP receptors over other kinases, including the closely related Transforming Growth Factor-beta (TGF- $\beta$ ) type I receptor ALK5, as well as

VEGFR-2, AMPK, and PDGFR $\beta$ .<sup>[1]</sup> This selectivity allows for more precise interrogation of BMP-specific signaling events with minimal off-target effects.<sup>[6][7]</sup>

## Quantitative Data: Inhibitory Profile of DMH1

The inhibitory activity of DMH1 has been quantified against a panel of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the tables below.

Table 1: DMH1 IC<sub>50</sub> Values for BMP Type I Receptors

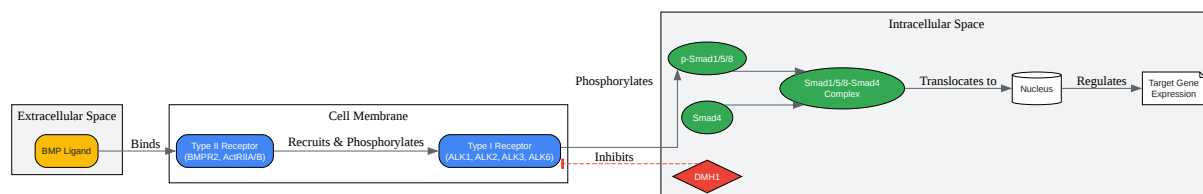
| Target Receptor | IC <sub>50</sub> (nM)  |
|-----------------|--|
| ALK1            | 27   |
| ALK2            | 107.9 (also reported as 12.6 nM and 108 nM) <sup>[1]</sup><br><sup>[8]</sup> |
| ALK3            | <5   |
| ALK6            | 47.6   |

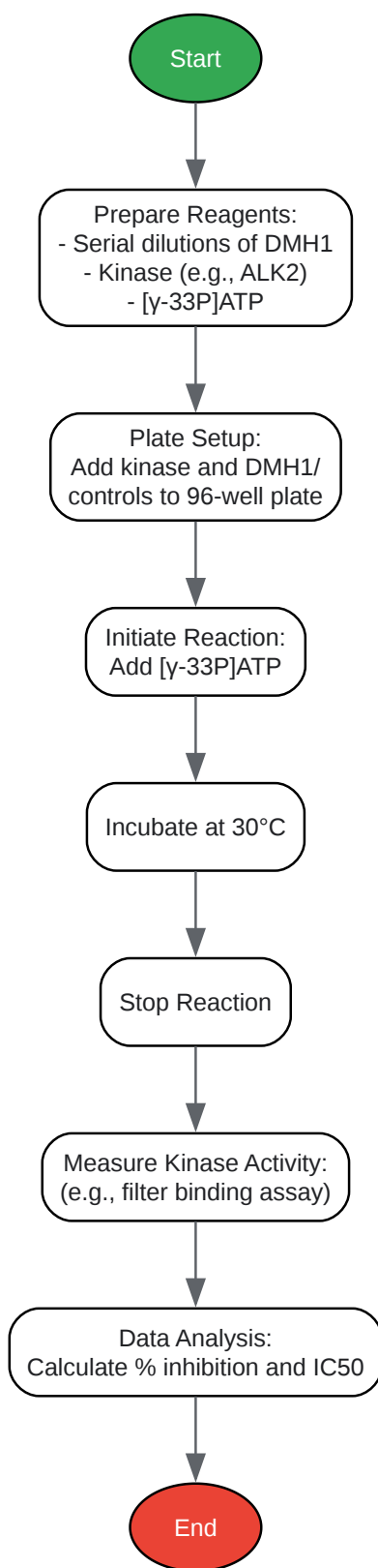
Table 2: DMH1 Selectivity Profile Against Other Kinases

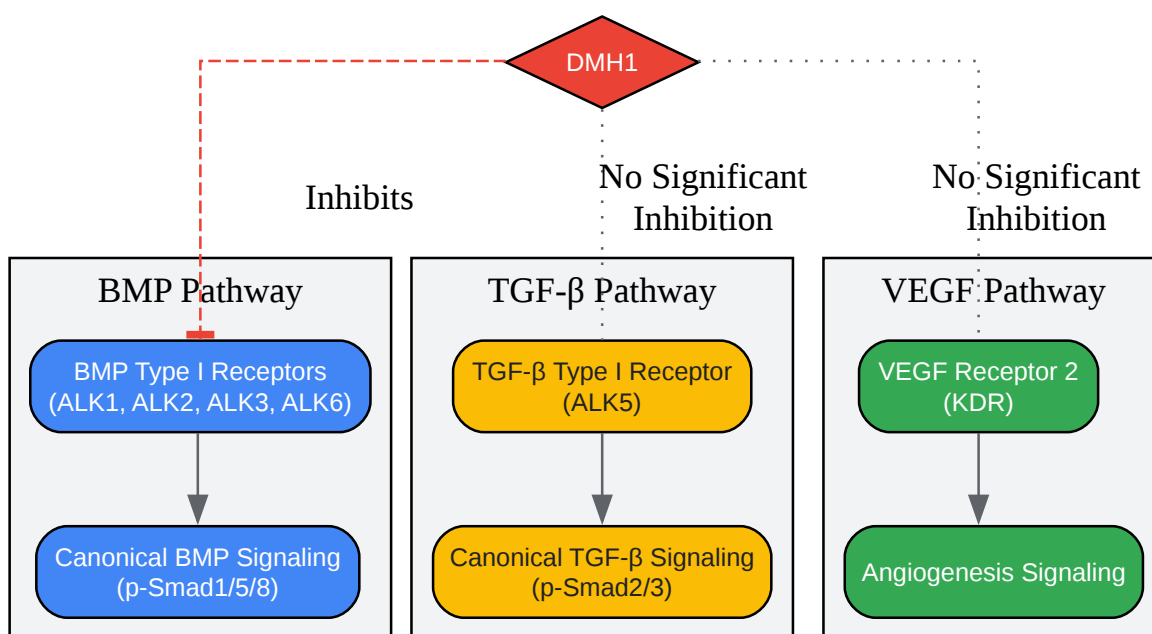
| Target Kinase         | Inhibition                               |
|-----------------------|--|
| ALK5 (TGF $\beta$ R1) | No significant inhibition <sup>[1]</sup> |
| VEGFR-2 (KDR)         | No significant inhibition <sup>[1]</sup> |
| AMPK                  | No significant inhibition <sup>[1]</sup> |
| PDGFR $\beta$         | No significant inhibition <sup>[1]</sup> |

## Signaling Pathways

DMH1 primarily exerts its effects by inhibiting the canonical BMP signaling pathway. The following diagram illustrates this pathway and the point of inhibition by DMH1.







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